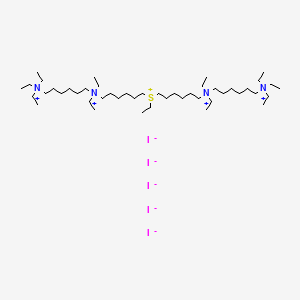
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions involving alkylation and quaternization. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment to control temperature, pressure, and other reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. These interactions can result in the modulation of cellular processes and pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, tetraiodide)
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, hexaiodide)
Uniqueness
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is unique due to its specific arrangement of functional groups and the presence of multiple iodide ions. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
77967-19-2 |
|---|---|
Molecular Formula |
C46H103I5N4S |
Molecular Weight |
1378.9 g/mol |
IUPAC Name |
6-[6-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]hexyl-ethylsulfonio]hexyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;pentaiodide |
InChI |
InChI=1S/C46H103N4S.5HI/c1-12-47(13-2,14-3)39-31-23-25-33-41-49(18-7,19-8)43-35-27-29-37-45-51(22-11)46-38-30-28-36-44-50(20-9,21-10)42-34-26-24-32-40-48(15-4,16-5)17-6;;;;;/h12-46H2,1-11H3;5*1H/q+5;;;;;/p-5 |
InChI Key |
SLEKIMQWFNPRCZ-UHFFFAOYSA-I |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCC[S+](CC)CCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















